9-アントラセンボロン酸

概要

説明

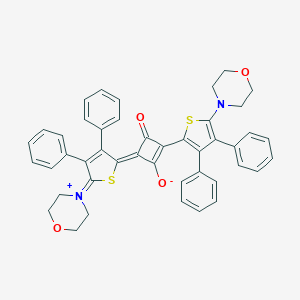

9-Anthraceneboronic acid is a derivative of anthracene, a polycyclic aromatic hydrocarbon, which has been identified as a luminescent material with significant development prospects and practical value. It is particularly important as an intermediate for the synthesis of other derivatives .

Synthesis Analysis

The synthesis of 9-anthraceneboronic acid involves the bromination of anthracene to produce 9-bromoanthracene, followed by a reaction with butyl lithium. The reaction conditions, such as temperature, are critical for the yield, which can reach up to 79.8% at temperatures below -70°C. This synthesis route is noted for its reasonableness, short reaction time, and high yield .

Molecular Structure Analysis

The molecular structure of anthracene derivatives, including 9-anthraceneboronic acid, is characterized by the anthracene core, which is almost planar. In the case of anthracene-9-carboxylic acid, the carboxyl group plane makes a dihedral angle of 54.87 degrees with the anthracene core plane, which may be similar in boronic acid derivatives .

Chemical Reactions Analysis

9-Anthraceneboronic acid can participate in various chemical reactions due to its boronic acid group. For instance, it can be used in the conjugate addition of arylboronic acids to electron-deficient alkenes, catalyzed by a 9-(diphenylphosphino)anthracene-based phosphapalladacycle, leading to β-arylated alkanes with good yields . Additionally, the photodimerization of crystalline 9-anthracenecarboxylic acid, which is structurally related to 9-anthraceneboronic acid, has been studied, indicating potential photochemical reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 9-anthraceneboronic acid derivatives are influenced by substitutions on the anthracene core. For example, fluorinated derivatives of 9-anthracene carboxylic acid exhibit varying photomechanical properties, which are related to the photodimerization and mechanical response of the material . The photophysical properties of these derivatives are also important for applications in photomechanical materials, as demonstrated by the study of crystal structures and photophysical properties of 9-anthracene carboxylic acid derivatives . Furthermore, the interaction of europium complexes with anthracene-9-carboxylic acid with various solvents and molecules like N-acetyl amino acids and nucleotides has been investigated, showing enhanced fluorescence properties under certain conditions .

科学的研究の応用

刺激応答性エラストマー

9-アントラセンボロン酸: は、刺激応答性エラストマーの作製に使用されています。 これらの材料は、光、熱、アルコールなどの外部刺激に応答することができます . ボロン酸エステルの動的性質とアントラセンの可逆的二量化により、これらのエラストマーは、環境応答性が要求される用途に特に興味深いものとなっています。

動的共有結合化学

この化合物は、動的共有結合化学において重要な役割を果たし、熱と紫外線照射にさらされると架橋ネットワークを形成するために使用されます . この特性は、環境変化に応じて修復、適応、または再構成できる材料を開発するために不可欠です。

スマートマテリアル設計

アントラセンボロン酸誘導体は、スマートマテリアルの設計に不可欠です。 これらの材料は、特定のトリガーに応答して特性を変化させることができ、高い環境感度を必要とするセンサー、アクチュエータ、その他のデバイスでの使用に適しています .

ポリマー合成

ポリマー合成において、9-アントラセンボロン酸は、ポリマーにボロン酸エステル官能基を導入するために使用されます。 この修飾により、ポリマーに可逆的な結合を形成し、さまざまな条件に適応する能力などのユニークな特性が与えられます .

触媒

9-アントラセンボロン酸のボロン酸部分は、さまざまな化学反応において触媒として作用することができます。 基質と可逆的な共有結合を形成する能力は、精度と制御を必要とする触媒プロセスにおいて貴重です .

組織工学

この化合物は、動的かつ可逆的な結合を形成する能力があるため、組織工学における足場の開発の候補となります。 これらの足場は、生物学的刺激に応答するように設計することができ、組織の成長と再生を助けます .

バイオセンサー

その応答性の高さから、9-アントラセンボロン酸はバイオセンサーの開発に使用されています。 これらのセンサーは、生物学的分析物を検出および測定することができ、医療診断および環境モニタリングに重要な情報を提供します .

薬物送達システム

9-アントラセンボロン酸の可逆的な結合能力は、薬物送達システムの構築に利用されています。 これらのシステムは、特定の生理学的条件に応答して治療薬を放出することができ、治療の効果と標的を改善します .

作用機序

Safety and Hazards

9-Anthraceneboronic acid is classified as acutely toxic if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

将来の方向性

Anthracene-based compounds like 9-Anthraceneboronic acid have potential applications in many areas due to their unique properties. For instance, they can be used in the construction of coordination complexes . They also show promise in the development of luminescent materials . Furthermore, they can be integrated into covalent adaptable networks to create stimuli-responsive elastomers .

特性

IUPAC Name |

anthracen-9-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BO2/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHHDLIWHHXBLBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=CC=CC2=CC3=CC=CC=C13)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80573500 | |

| Record name | Anthracen-9-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100622-34-2 | |

| Record name | Anthracen-9-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Anthraceneboronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 9-Anthraceneboronic acid suitable for sensor applications?

A: 9-Anthraceneboronic acid exhibits a unique property: it can specifically recognize and react with hydrogen peroxide (H2O2). [] This interaction triggers a structural transformation, converting the boronic acid ester into electroactive phenols. These phenols can be readily detected electrochemically, allowing for the sensitive detection of H2O2. [] This specific recognition mechanism makes 9-Anthraceneboronic acid a promising component in electrochemical sensors for H2O2.

Q2: How is 9-Anthraceneboronic acid utilized in the development of stimuli-responsive materials?

A: 9-Anthraceneboronic acid plays a crucial role in creating stimuli-responsive elastomers due to its dynamic covalent bonding capabilities. [] When combined with dihydroxyl-functionalized poly(styrene-butadiene-styrene) (SBS) and subjected to heat or ultraviolet (UV) radiation, it forms a crosslinked network. [] This network is reversible: the boronic ester linkages break and reform in response to specific stimuli like heat, UV light, or alcohols. [] This dynamic behavior allows for the development of elastomers with tunable mechanical properties, responding to external triggers.

Q3: What is the significance of the synthetic route used to produce 9-Anthraceneboronic acid?

A: The synthesis of 9-Anthraceneboronic acid typically involves a two-step process. First, anthracene is brominated to produce 9-bromoanthracene. [] Then, 9-bromoanthracene reacts with butyl lithium at low temperatures (below -70°C) to yield 9-Anthraceneboronic acid. [] This method is advantageous because it achieves a high yield (up to 79.8%) within a short reaction time, making it efficient for producing this valuable compound. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Bromofuro[3,2-c]pyridin-4(5H)-one](/img/structure/B152695.png)

![7-Bromoimidazo[1,2-a]pyridine](/img/structure/B152697.png)

![7-bromopyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B152717.png)